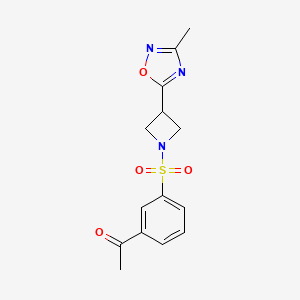

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a sulfonyl group attached to a phenyl ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methyl-1,2,4-oxadiazole, azetidine, and phenyl ethanone derivatives.

Step-by-Step Synthesis:

Industrial Production Methods:

- Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol under conditions such as catalytic hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

- Oxidized derivatives of the oxadiazole ring.

- Reduced alcohol derivatives from the ketone group.

- Substituted phenyl derivatives with various functional groups.

Chemistry:

- Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

Biology:

- Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring, which is known for its biological activity .

Medicine:

- Potential applications in drug development, particularly for its antimicrobial and anticancer properties .

Industry:

- Utilized in the development of new materials with specific electronic or photonic properties due to the unique structure of the compound.

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a broad range of biological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mode of Action

Oxadiazoles, in general, are known to interact with their targets through a variety of mechanisms, depending on the specific structure and substituents of the compound .

Biochemical Pathways

Oxadiazoles have been reported to affect a variety of biochemical pathways, depending on their specific structure and substituents .

Result of Action

Oxadiazoles have been reported to exhibit a variety of effects at the molecular and cellular level, depending on their specific structure and substituents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions of the target cells or tissues.

Comparación Con Compuestos Similares

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar antimicrobial and anticancer properties.

Azetidine Derivatives: Compounds with the azetidine ring are known for their biological activity and are used in various pharmaceutical applications.

Uniqueness:

- The combination of the oxadiazole and azetidine rings with a sulfonyl phenyl ethanone structure makes this compound unique, providing a distinct set of chemical and biological properties not commonly found in other compounds.

Actividad Biológica

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a sulfonamide group, an oxadiazole moiety, and an azetidine ring, which are known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl methanol, was evaluated for its antibacterial effects against various bacterial strains. The results indicated that these derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl-1,2,4-oxadiazol | E. coli | 25 µg/mL |

| 3-Methyl-1,2,4-oxadiazol | S. aureus | 30 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been explored in various studies. For example, it has been shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study indicated that the presence of electron-withdrawing groups enhances the cytotoxicity against cancer cells .

Case Study:

In vitro tests on Jurkat T cells revealed that a derivative of the compound exhibited a significant decrease in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cells.

Research Findings

A comprehensive review of literature indicates that compounds with similar structures have shown promising results in various assays:

Propiedades

IUPAC Name |

1-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-9(18)11-4-3-5-13(6-11)22(19,20)17-7-12(8-17)14-15-10(2)16-21-14/h3-6,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOGYPDLAXVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.